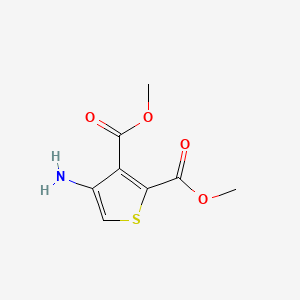
4,4',4''-Trifluorotrityl Alcohol
Overview
Description
4,4’,4’'-Trifluorotrityl Alcohol, also known as Tris(4-fluorophenyl)methanol, is a fluorinated alcohol compound with the molecular formula C19H13F3O and a molecular weight of 314.31 g/mol . This compound is notable for its unique structure, which includes three fluorine atoms attached to a trityl group, making it a valuable reagent in various chemical processes.
Mechanism of Action
- The primary target of 4,4’,4’'-Trifluorotrityl Alcohol is not well-documented in the literature. However, we can explore related compounds to gain insights. Alcohol compounds often interact with various neurotransmitter systems in the brain, including GABA, glutamate, dopamine, serotonin, and opioid peptides .
Target of Action
Biochemical Analysis
Biochemical Properties
4,4’,4’‘-Trifluorotrityl Alcohol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the metabolism of fluorinated compounds, such as cytochrome P450 enzymes . These interactions often result in the formation of stable complexes, which can be used to study enzyme kinetics and mechanisms. Additionally, 4,4’,4’'-Trifluorotrityl Alcohol can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein folding and stability .
Cellular Effects
The effects of 4,4’,4’‘-Trifluorotrityl Alcohol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, 4,4’,4’'-Trifluorotrityl Alcohol can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular metabolism can lead to alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 4,4’,4’‘-Trifluorotrityl Alcohol exerts its effects through various binding interactions with biomolecules. This compound can bind to enzymes, inhibiting or activating their activity depending on the specific enzyme and context . For example, 4,4’,4’'-Trifluorotrityl Alcohol can inhibit the activity of certain cytochrome P450 enzymes by forming stable complexes with the enzyme’s active site . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, altering their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
The effects of 4,4’,4’‘-Trifluorotrityl Alcohol can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that 4,4’,4’'-Trifluorotrityl Alcohol can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4,4’,4’‘-Trifluorotrityl Alcohol vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism . At high doses, 4,4’,4’'-Trifluorotrityl Alcohol can be toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels . These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
4,4’,4’‘-Trifluorotrityl Alcohol is involved in several metabolic pathways, particularly those related to the metabolism of fluorinated compounds . This compound is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then enter different metabolic pathways, affecting metabolic flux and metabolite levels . The interactions between 4,4’,4’'-Trifluorotrityl Alcohol and metabolic enzymes are crucial for understanding its overall biochemical effects.
Transport and Distribution
Within cells and tissues, 4,4’,4’‘-Trifluorotrityl Alcohol is transported and distributed through various mechanisms . This compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of 4,4’,4’'-Trifluorotrityl Alcohol within specific tissues can influence its overall activity and effects .
Subcellular Localization
The subcellular localization of 4,4’,4’‘-Trifluorotrityl Alcohol is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 4,4’,4’'-Trifluorotrityl Alcohol can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’,4’'-Trifluorotrityl Alcohol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzophenone with a fluorinating agent, followed by reduction to yield the desired alcohol . The reaction conditions typically include the use of a strong base and a suitable solvent, such as tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, the production of 4,4’,4’'-Trifluorotrityl Alcohol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’'-Trifluorotrityl Alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield different alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in various alcohol derivatives .
Scientific Research Applications
4,4’,4’'-Trifluorotrityl Alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is employed in biochemical studies to investigate the effects of fluorinated groups on biological molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
Trityl Alcohol: Similar in structure but lacks fluorine atoms, making it less reactive in certain contexts.
Trifluoroethanol: Another fluorinated alcohol, but with a simpler structure and different applications.
Triphenylmethanol: Similar trityl group but without fluorine atoms, leading to different reactivity and applications
Uniqueness: 4,4’,4’'-Trifluorotrityl Alcohol stands out due to its unique combination of a trityl group and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
tris(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALVMPWRAMMHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380748 | |
| Record name | 4,4',4''-Trifluorotrityl Alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379-57-7 | |
| Record name | 4,4',4''-Trifluorotrityl Alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 379-57-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)






![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)

![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)
